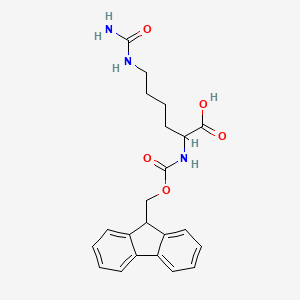

Fmoc-D-Homocit-OH

Description

Contextualization of Fmoc-Protected Unnatural Amino Acids in Peptide Science

The synthesis of peptides, which are short chains of amino acids, is a cornerstone of biochemical and pharmaceutical research. thermofisher.com A key technique in this field is Solid-Phase Peptide Synthesis (SPPS), a method where a peptide chain is built sequentially while anchored to an insoluble resin. altabioscience.com To ensure the orderly and correct assembly of the peptide, the reactive amino group of each incoming amino acid must be temporarily blocked by a "protecting group." altabioscience.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups in modern SPPS. altabioscience.com Developed in the 1970s, Fmoc chemistry offers significant advantages, most notably its requirement for milder reaction conditions compared to older methods. altabioscience.com The Fmoc group is stable in acidic conditions but can be easily and cleanly removed by a weak base, such as piperidine (B6355638), without damaging the growing peptide chain. acs.org This compatibility and the ability to monitor its removal via UV absorption have made Fmoc-based SPPS highly suitable for automation and the efficient synthesis of complex peptides. altabioscience.com

Beyond the 20 standard proteinogenic amino acids, scientists increasingly incorporate "unnatural" amino acids to create peptides with novel characteristics. cpcscientific.com These non-proteinogenic building blocks can introduce conformational constraints, alter pharmacological activity, and form diverse molecular scaffolds. cpcscientific.com Fmoc-protected versions of these unnatural amino acids are essential tools, allowing for their seamless integration into peptide sequences using standard, well-established SPPS protocols. nih.gov

Historical Development and Evolving Research Applications of Fmoc-D-Homocit-OH Analogues

This compound is a derivative of homocitrulline, an unnatural amino acid that is structurally similar to the proteinogenic amino acid citrulline, but with an additional methylene (B1212753) group in its side chain. biosyn.comwikipedia.org Homocitrulline itself can be formed in the body through a post-translational modification process called carbamylation, where a lysine (B10760008) residue reacts with cyanate. biosyn.comwikipedia.orgresearchgate.net

The development and use of this compound in research is a direct extension of the principles of peptide science. By combining the Fmoc protecting group with the D-enantiomer of the unnatural amino acid homocitrulline, this compound becomes a ready-to-use building block for SPPS. lookchem.comchemimpex.com Its application allows researchers to harness the benefits of both unnatural and D-amino acids simultaneously.

The incorporation of this compound into a peptide sequence can enhance its stability and solubility, which is crucial for improving therapeutic efficacy. chemimpex.com Research applications are diverse and evolving. The compound is used in drug development to create novel therapeutic agents with improved pharmacokinetic properties. chemimpex.comchemimpex.com In the field of protein engineering and bioconjugation, it can be used to introduce unique functionalities that modify a protein's stability or activity. chemimpex.com Furthermore, its distinct properties are valuable in the development of sensitive and specific diagnostic tools. chemimpex.com Researchers have also used peptides containing homocitrulline to study the fundamental processes of peptide fragmentation in mass spectrometry, which is critical for the reliable identification of modified proteins. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5/c23-21(28)24-12-6-5-11-19(20(26)27)25-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,25,29)(H,26,27)(H3,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZUCXPETVPQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Fmoc D Homocit Oh

Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) and Fmoc-D-Homocit-OH Integration

Fmoc-based SPPS is a cornerstone of modern peptide synthesis, prized for its mild reaction conditions and compatibility with a wide array of functional groups. altabioscience.comnih.gov The integration of this compound into a growing peptide chain follows the fundamental principles of this methodology, which involves a cyclical process of deprotection, coupling, and washing steps on a solid support. peptide.comluxembourg-bio.com

Strategic Use of the Fmoc Protecting Group for Controlled Peptide Elongation

The Fmoc group serves as a temporary shield for the α-amino group of the amino acid. genscript.com Its primary role is to prevent self-polymerization and to ensure that peptide bond formation occurs in a controlled, stepwise manner. altabioscience.com The Fmoc group is stable to the acidic conditions often used to cleave side-chain protecting groups, providing an orthogonal protection strategy. nih.govtotal-synthesis.com This is a significant advantage over the older Boc/Benzyl approach, as it minimizes the cumulative damage to the peptide chain from repeated acid exposure. nih.gov

The selection of the Fmoc group is strategic due to its base-lability. It can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). genscript.comwikipedia.org This deprotection step exposes the free amine of the resin-bound amino acid, making it available for coupling with the next incoming Fmoc-protected amino acid. genscript.com The fluorene (B118485) moiety of the Fmoc group exhibits strong UV absorbance, which can be used to monitor the completeness of the deprotection step in automated synthesizers. nih.gov

Optimization of Coupling Reagents and Reaction Conditions for this compound

The formation of the peptide bond between the carboxyl group of the incoming this compound and the newly deprotected amine on the solid support requires the use of a coupling reagent. The choice of coupling reagent and reaction conditions is critical to ensure high coupling efficiency and to minimize side reactions, especially when incorporating bulky or non-standard amino acids. digitellinc.combiotage.com

Several classes of coupling reagents are available, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. luxembourg-bio.combachem.com For sterically hindered couplings, which can be the case with modified amino acids, more potent activators are often employed. google.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC, DIC, EDC | Widely used, can be combined with additives like HOBt or Oxyma to reduce racemization. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, suitable for difficult couplings. bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Highly efficient, fast coupling rates, and reduced risk of side reactions. luxembourg-bio.combachem.combiorxiv.org |

Interactive Data Table: Common Coupling Reagents in Fmoc-SPPS

The optimization of reaction conditions also involves factors such as solvent, temperature, and reaction time. Microwave-assisted SPPS has emerged as a technique to significantly accelerate coupling and deprotection steps, which can be particularly beneficial for challenging sequences or the incorporation of bulky residues. biorxiv.org For instance, elevated temperatures can help overcome the steric hindrance associated with some non-proteinogenic amino acids. biorxiv.org

Selective Deprotection Methodologies for this compound in Peptide Synthesis

The key to the success of Fmoc-based SPPS is the selective and efficient removal of the Fmoc group at each cycle without affecting the acid-labile side-chain protecting groups or the linker attaching the peptide to the solid resin. altabioscience.comnih.gov

The standard method for Fmoc deprotection involves treatment with a 20% solution of piperidine in DMF. wikipedia.orgiris-biotech.de The mechanism proceeds via a β-elimination reaction initiated by the abstraction of the acidic proton on the fluorene ring by the base. researchgate.net

Alternative Deprotection Reagents: While piperidine is the most common reagent, alternatives are sometimes used to address specific issues like aspartimide formation or for sequences that are sensitive to piperidine. iris-biotech.de

| Reagent | Conditions | Notes |

| Piperazine | 5% in DMF | A less nucleophilic alternative to piperidine. wikipedia.org |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Typically 2-5% in DMF | A non-nucleophilic base, can be useful for sensitive sequences. iris-biotech.de |

| 4-Methylpiperidine | 20% in DMF | Shown to be as efficient as piperidine and is not a controlled substance. iris-biotech.de |

| Sodium Azide (B81097) | In a suitable solvent | A mild, base-free method for Fmoc removal has been developed. nih.gov |

Interactive Data Table: Fmoc Deprotection Reagents

The choice of deprotection reagent and conditions can be tailored to the specific peptide sequence and the nature of the amino acids being incorporated, including this compound.

Synthesis and Derivatization Approaches for this compound as a Building Block

The utility of this compound in peptide synthesis is predicated on its availability as a well-defined chemical entity. This requires robust synthetic methods for its preparation and for any subsequent modifications.

Precursor Compounds and Stereoselective Synthesis Pathways for D-Homocitric Acid Derivatives

The synthesis of D-homocitric acid derivatives often starts from readily available chiral precursors. Several strategies have been developed to achieve the desired stereochemistry.

Reported Synthetic Approaches:

From D-malic acid: A three-step synthesis of (R)-(-)-homocitric acid lactone has been reported starting from D-malic acid and methyl 3-iodopropionate, achieving high diastereoselectivity. researchgate.net

From citric acid: A method for synthesizing trisodium (B8492382) (R)-homocitrate from citric acid has been described, yielding a product with high optical purity. mostwiedzy.pl

From D-quinic acid: D-quinic acid has been utilized as a chiral starting material to establish the (3R)-center of homocitrate. nih.gov

Asymmetric Synthesis: A short, diastereoselective synthesis of homocitric acid lactone has been achieved through a bio-inspired aldol (B89426) addition. researchgate.netnih.gov Another approach involves an Ireland-Claisen rearrangement using a chiral allylic alcohol as a starting material. nih.gov

From ephedrine-derived morpholine-dione: A concise and highly enantioselective synthesis of (R)-homocitric acid lactone has been developed using an ephedrine-based chiral auxiliary. mun.ca

These synthetic routes provide access to the core homocitric acid scaffold with the correct stereochemistry, which can then be further functionalized to produce this compound.

Regioselective Functionalization of the Homocitric Acid Moiety in this compound

Once the homocitric acid core is synthesized, further modifications may be necessary. Regioselective functionalization allows for the introduction of various chemical groups at specific positions on the homocitric acid moiety, which can be crucial for creating peptides with tailored properties.

While specific literature on the regioselective functionalization of this compound itself is not extensively detailed in the provided context, general principles of regioselective reactions on polyfunctional molecules can be applied. For instance, organotin-mediated reactions have been shown to be effective for the regioselective functionalization of unprotected carbohydrates, a strategy that could potentially be adapted. nih.gov The selective protection and deprotection of the different carboxyl and hydroxyl groups of the homocitric acid backbone would be a key step in achieving regioselective modification.

Advanced Chemical Synthesis of this compound-Containing Peptide Structures

The incorporation of non-proteinogenic amino acids such as this compound into peptide sequences is a cornerstone of modern medicinal chemistry and drug discovery. The synthesis of peptides containing this unique residue is primarily achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govspringernature.com This technique, renowned for its efficiency and versatility, allows for the stepwise assembly of a peptide chain anchored to an insoluble resin support. scispace.combiosynth.com

The Fmoc/tBu strategy is generally preferred for incorporating modified amino acids because the deprotection and cleavage conditions are mild, preserving the integrity of sensitive functionalities. peptide.com The synthesis cycle involves the iterative removal of the temporary Nα-Fmoc protecting group with a mild base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. uci.educhempep.com The use of automated peptide synthesizers has significantly enhanced the throughput and efficiency of producing peptides containing residues like this compound, enabling the creation of complex and diverse peptide libraries for research purposes. biosynth.com Advanced strategies, such as fragment condensation and native chemical ligation, can also be employed to produce very long peptides that may include D-homocitrulline, overcoming the length limitations of stepwise SPPS. biosynth.com

Achieving site-specific incorporation of this compound is critical for studying its effect on peptide structure and function. The most direct and widely used strategy is its introduction as a building block during the stepwise elongation of the peptide chain in Fmoc-SPPS. scispace.com The peptide is assembled sequentially from the C-terminus to the N-terminus, and this compound is coupled at the desired position in the sequence just like any other standard amino acid. biosynth.com This method provides complete control over the peptide's primary sequence.

An alternative, more complex strategy involves the on-resin, site-specific modification of a precursor amino acid. This can be achieved using an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions without affecting others. biosynth.comiris-biotech.de For instance, a residue of Fmoc-D-Lys(Mtt)-OH could be incorporated into the peptide chain. The Mtt (4-methyltrityl) group is an acid-labile protecting group that can be selectively removed on the resin using a dilute solution of trifluoroacetic acid (TFA), leaving the tBu-based side-chain protecting groups of other residues and the Nα-Fmoc group intact. iris-biotech.de The newly exposed side-chain amino group of the D-lysine residue can then be chemically modified (e.g., via carbamoylation) to yield the D-homocitrulline side chain at that specific site. This approach is particularly useful for creating peptide libraries with diverse modifications at a single position.

A summary of common orthogonal protecting groups used in Fmoc-SPPS that could facilitate site-specific modifications is presented below.

| Protecting Group | Chemical Name | Cleavage Conditions | Orthogonal To |

| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | 2-5% Hydrazine in DMF | Fmoc, tBu, Trt, Boc |

| Mtt | 4-Methyltrityl | 1-2% TFA in DCM | Fmoc, tBu, ivDde, Alloc |

| Alloc | Allyloxycarbonyl | Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) | Fmoc, tBu, Trt, ivDde |

| Boc | tert-Butoxycarbonyl | TFA (e.g., >50%) | Fmoc, Alloc, ivDde |

This table presents examples of orthogonal protecting groups and their common cleavage reagents, which are foundational for advanced, site-specific peptide modification strategies. iris-biotech.demdpi.com

The incorporation of non-canonical amino acids like this compound presents specific challenges, primarily related to coupling efficiency and potential side reactions. D-amino acids and those with bulky side chains can exhibit slower reaction kinetics and incomplete couplings due to steric hindrance. biosynth.comgenscript.com This can lead to the formation of deletion peptides (sequences missing an amino acid), which are difficult to separate from the target peptide. biosynth.com

To overcome low coupling efficiency, several strategies can be employed. The most common is the use of highly efficient coupling reagents. While standard carbodiimides like DIC in the presence of an additive like HOBt are effective, more potent uronium or phosphonium salt-based reagents are often required for difficult couplings. bachem.compeptide.com Reagents such as HATU, HBTU, and PyBOP have proven effective in promoting amide bond formation with sterically hindered amino acids. bachem.compeptide.com Other approaches include performing a "double coupling" step, where the coupling reaction is repeated with fresh reagents, or increasing the reaction temperature, sometimes with the aid of microwave irradiation. uci.edu

| Coupling Reagent | Chemical Name | Class | Typical Application/Advantage |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | General-purpose, highly effective, and widely used in automated SPPS. bachem.com |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium Salt | More reactive than HBTU, reduces racemization, and is effective for difficult couplings. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Very powerful reagent, useful for coupling N-methylated or other sterically hindered residues. bachem.com |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | Standard, cost-effective method; HOBt suppresses racemization. peptide.com |

| DEPBT | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium Salt | Known for its remarkable resistance to racemization, especially for residues like Histidine. bachem.com |

This table compares common coupling reagents used in SPPS to mitigate challenges with coupling efficiency. bachem.compeptide.com

A potential side reaction during the synthesis of homocitrulline-containing peptides is intramolecular cyclization, leading to the formation of a seven-membered lactam. acs.orgwikipedia.org This occurs when the side-chain ureido group, or its precursor amine, attacks the activated C-terminal carboxyl group of the same amino acid. This is analogous to the well-known side reactions of aspartic acid (forming aspartimide) and glutamic acid (forming pyroglutamate). peptide.com The risk of this side reaction is highest during the activation step prior to coupling. Employing highly efficient coupling reagents that ensure rapid intermolecular bond formation can minimize the opportunity for this unwanted intramolecular reaction. bachem.com

Research Applications of Fmoc D Homocit Oh in Peptide and Protein Engineering

Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues Employing Fmoc-D-Homocit-OH

The synthesis of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry and chemical biology. nih.govusf.edu this compound is a key reagent in this endeavor, enabling the creation of peptide analogues with tailored properties. chemimpex.commedchemexpress.com The process often involves solid-phase peptide synthesis (SPPS), where the Fmoc protecting group plays a crucial role in the stepwise addition of amino acids to a growing peptide chain. nih.govchapman.edu

Mimicry of Natural Amino Acid Functions and Bioisosteric Replacements with D-Homocitric Acid Derivatives

Bioisosteric replacement is a strategy used to swap atoms or groups of atoms within a molecule to create a new compound with similar biological activity but improved properties. cambridgemedchemconsulting.comdrughunter.com D-homocitrulline derivatives, accessible through this compound, can act as bioisosteres for natural amino acids like arginine or lysine (B10760008). This substitution can influence the parent molecule's pharmacokinetic properties, such as metabolic stability and cell permeability, without drastically altering its interaction with biological targets. nih.govdrughunter.com The replacement of a natural L-amino acid with a D-amino acid, such as D-homocitrulline, can render the resulting peptide less susceptible to degradation by proteases. nih.gov

Influence on Conformational Preferences and Secondary Structure Modulation of Engineered Peptides

The incorporation of D-amino acids, including D-homocitrulline, into a peptide sequence can significantly impact its three-dimensional structure. nih.govnih.gov This is because the change in chirality at the alpha-carbon alters the allowed phi (φ) and psi (ψ) torsion angles of the peptide backbone, leading to different conformational preferences. purdue.eduresearchgate.net This can result in the stabilization of specific secondary structures, such as β-turns or helices, which may be crucial for biological activity. nih.govresearchgate.net The ability to control the conformation of a peptide is a powerful tool in designing molecules with specific shapes to interact with biological targets. nih.gov

Engineering Enhanced Biochemical and Biophysical Properties in Synthetic Peptides

The inherent limitations of natural peptides, such as poor stability and solubility, often hinder their use in research applications. This compound provides a means to overcome these challenges by enabling the synthesis of peptides with enhanced properties. chemimpex.comglpbio.com

Strategies for Enhancing Proteolytic Resistance and Metabolic Stability in Research Models

A major hurdle in the use of peptides is their rapid degradation by proteases in biological systems. mdpi.com Introducing D-amino acids like D-homocitrulline is a well-established strategy to increase resistance to proteolysis. rsc.orgnih.gov Proteases are highly specific for L-amino acids, and the presence of a D-amino acid at a cleavage site can prevent enzyme recognition and subsequent degradation, thereby increasing the metabolic stability of the peptide. nih.govirb.hr This enhanced stability is crucial for peptides intended for use in cellular or in vivo research models where they are exposed to various metabolic enzymes. rsc.org

Development of Advanced Biochemical Probes and Molecular Tools Using this compound

This compound is instrumental in the synthesis of specialized peptides that serve as biochemical probes and molecular tools to investigate complex biological processes. chemimpex.commedchemexpress.comnih.gov These modified peptides can be designed to interact with specific enzymes or receptors, allowing researchers to study their function and mechanism of action. chemimpex.com The incorporation of D-homocitrulline can confer unique properties to these probes, such as enhanced stability or specific binding characteristics. glpbio.com For instance, peptides containing D-homocitrulline could be developed as stable inhibitors of certain enzymes, providing valuable tools for studying their roles in cellular pathways.

Application in Enzyme Mechanism Elucidation and Active Site Probing

The intentional incorporation of unnatural amino acids is a key strategy for investigating enzyme mechanisms and mapping the architecture of active sites. While direct studies detailing the use of this compound for active site probing are not extensively documented, its application is grounded in the study of post-translational modifications (PTMs). Homocitrullination, the conversion of lysine to homocitrulline, is a PTM that occurs in vivo, particularly under inflammatory conditions and in certain diseases. pnas.orgnih.gov This modification alters the charge and structure of a protein, which can significantly impact its function and interaction with enzymes. nih.gov

By using this compound in peptide synthesis, researchers can create bespoke peptide substrates or inhibitors that mimic these naturally occurring modified proteins. These synthetic peptides can then be used to:

Probe Enzyme Specificity: Investigate whether an enzyme's active site can recognize and bind substrates containing homocitrulline. This helps to understand the enzyme's tolerance for modified residues.

Elucidate Catalytic Mechanisms: Determine how the presence of a homocitrulline residue, in place of a canonical amino acid like lysine, affects the rate of catalysis. This can reveal critical interactions within the active site necessary for the enzymatic reaction.

Develop Specific Inhibitors: Design peptides that bind tightly to an enzyme's active site due to the unique properties of the homocitrulline residue, potentially leading to the development of highly specific enzyme inhibitors.

The study of how enzymes interact with homocitrullinated proteins is particularly relevant in disease contexts like cancer, where such modifications are found in the tumor microenvironment. nih.gov The synthesis of peptides with this compound provides a precise tool to explore these interactions at a molecular level.

Design of Ligands for Specific Receptor Binding Studies and Selectivity Profiling

This compound is instrumental in the design and synthesis of peptide ligands used to study receptor binding and selectivity, especially within immunology and autoimmune disease research. The homocitrulline residue acts as a unique recognition element for specific receptors, and its incorporation can modulate the binding affinity and specificity of a peptide ligand.

A significant area of application is in the study of immune responses. Peptides containing homocitrulline have been identified as antigens that can be presented by Major Histocompatibility Complex (MHC) molecules and recognized by T-cell receptors. bmj.com Research has shown that homocitrullination can enhance the binding affinity of peptides to MHC class I molecules like HLA-A2, a crucial step in initiating a CD8+ T-cell immune response. bmj.com This makes this compound a key reagent for synthesizing potential peptide-based vaccines for cancer immunotherapy. nih.govbmj.com

In the context of autoimmune diseases such as rheumatoid arthritis, autoantibodies that recognize post-translationally modified proteins are common. Studies have focused on comparing the binding of these antibodies to citrullinated versus homocitrullinated peptides to understand their binding selectivity. pnas.orgnih.gov These investigations reveal that while the structures are similar, some autoantibodies can discriminate between citrulline and homocitrulline, highlighting the importance of using precisely synthesized peptides (using building blocks like this compound) for accurate selectivity profiling. pnas.org Furthermore, researchers have successfully used phage display techniques to identify novel peptide ligands that specifically bind to homocitrulline residues, demonstrating that this modification can be a highly specific target for engineered ligands. acs.org

| Peptide Type | Receptor Target | Key Finding | Reference |

|---|---|---|---|

| Homocitrullinated peptides (Aldo 209-217Hcit, Cyk8 117-125Hcit) | MHC Class I (HLA-A2) | The homocitrulline modification improved the binding affinity of the peptides to the HLA-A2 receptor compared to their wild-type (lysine-containing) equivalents. | bmj.com |

| Homocitrulline-containing peptides | Autoantibodies in Rheumatoid Arthritis | Autoantibodies (ACPA) that recognize citrullinated peptides do not cross-react with homocitrullinated peptides, indicating high receptor selectivity. A separate autoantibody system (anti-CarP) recognizes homocitrulline. | pnas.org |

| Phage-display derived peptide (cH2-p1) | Homocitrulline residues in carbamylated proteins | A specific peptide ligand was identified that binds with high affinity and specificity to homocitrulline residues, acting as an artificial receptor. | acs.org |

Integration into Advanced Peptide Conjugates for Bioconjugation and Imaging Research

This compound serves as a foundational component for creating sophisticated peptide conjugates for bioconjugation and molecular imaging. Bioconjugation involves linking a peptide to another functional molecule, such as a fluorescent dye, a radioactive isotope, or a biotin (B1667282) tag, to create a probe for research or diagnostic purposes. google.comgenscript.com

The synthesis of a peptide containing D-homocitrulline provides a unique entity that can be targeted to biological sites where protein carbamylation is prevalent, such as in inflamed tissues or tumors. pnas.orgnih.gov Once synthesized, this peptide can be conjugated to an imaging agent. For example, a patent describes a method where a reactive compound, itself linked to biotin, is used to tag homocitrulline-containing proteins. google.com These tagged proteins can then be visualized using streptavidin conjugated to an enzyme or a fluorescent probe. google.com This strategy allows for the specific detection and imaging of homocitrullinated proteins in complex biological samples.

The general process for creating such a conjugate involves:

Peptide Synthesis: Using this compound within a standard solid-phase peptide synthesis protocol to create the desired peptide sequence.

Conjugation: Chemically linking a reporter molecule (e.g., a fluorescent dye like Cy5 or a tag like biotin) to the N-terminus, C-terminus, or a suitable side chain of the synthesized peptide. genscript.com

Application: Using the final peptide conjugate in imaging experiments (e.g., fluorescence microscopy, flow cytometry) or detection assays (e.g., Western blotting, ELISA) to track and quantify processes involving homocitrullination.

These advanced conjugates are powerful tools for visualizing the location and dynamics of modified proteins in cells and tissues, providing valuable insights into disease pathology and helping to identify new therapeutic targets. biosyn.com

| Component | Example | Function |

|---|---|---|

| Targeting Moiety | Peptide containing D-homocitrulline | Provides specificity by binding to a biological target that recognizes homocitrulline (e.g., an antibody, a receptor). |

| Linker | Polyethylene glycol (PEG) | Connects the targeting moiety to the reporter tag and can improve solubility and pharmacokinetics. |

| Reporter Tag | Biotin, Fluorescent Dye (e.g., Cy5, 5-FAM), or Chelator for a radioisotope | Enables detection and visualization for imaging or quantification. |

Advanced Analytical and Characterization Methodologies for Fmoc D Homocit Oh and Its Peptide Constructs in Research

Spectroscopic Techniques for Elucidating Structural Features in Research Samples

Spectroscopic methods are indispensable for probing the molecular structure of peptides. They provide detailed information on atomic connectivity, three-dimensional arrangement, and molecular mass, which are fundamental to confirming the successful synthesis and integrity of peptides containing unnatural residues like D-homocitrulline.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and dynamics of peptides in solution, under near-physiological conditions. uzh.ch For peptides incorporating Fmoc-D-Homocit-OH, NMR provides unparalleled insight into the local and global conformational preferences imparted by this non-standard residue. The analysis of various NMR parameters allows for a detailed structural elucidation. copernicus.orgauremn.org.br

Key NMR experiments and their applications in the conformational analysis of peptides include:

Chemical Shifts: The resonance frequency of a nucleus is highly sensitive to its local electronic environment. Deviations in the 1H, 13C, and 15N chemical shifts from random coil values can indicate the presence of stable secondary structures such as helices or beta-sheets.

Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that arises from the through-space interaction of nuclear spins and is dependent on the distance between them (typically < 5 Å). uzh.ch Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are crucial for structure determination, as they reveal spatial proximities between protons, allowing for the reconstruction of the peptide's three-dimensional fold. uzh.ch

Scalar (J) Couplings: Three-bond scalar couplings (³J-couplings) between protons, such as ³J(HN,Hα), provide information about dihedral angles, which define the peptide backbone conformation (φ angle). uzh.ch

Temperature Coefficients: Measuring the change in amide proton chemical shifts with temperature can identify protons involved in stable intramolecular hydrogen bonds, which are characteristic of folded structures. uzh.ch

Molecular mechanics calculations are often used alongside NMR data to refine the conformational analysis, helping to determine the ratio of different conformers in solution. uv.essjsu.edu By comparing experimental NMR parameters with those calculated for different low-energy conformations, a detailed picture of the peptide's structural landscape can be developed. copernicus.orgauremn.org.bruv.es

Table 1: Application of NMR Parameters in Peptide Conformational Analysis

| NMR Parameter | Information Obtained | Relevance to Peptides with D-Homocitrulline |

|---|---|---|

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Secondary structure elements (α-helix, β-sheet). uzh.ch | Reveals how the D-amino acid perturbs the local and global peptide fold. |

| Nuclear Overhauser Effect (NOE) | Inter-proton distances (< 5 Å), defining the 3D structure. uzh.ch | Establishes spatial relationships between the D-homocitrulline side chain and other residues. |

| Scalar Coupling Constants (³J) | Dihedral angles (e.g., φ, χ¹), constraining backbone and side-chain conformations. uzh.ch | Defines the specific rotameric state and backbone torsion angles around the D-homocitrulline residue. |

| Temperature Coefficients | Identification of intramolecular hydrogen bonds. uzh.ch | Determines if the D-homocitrulline residue participates in or disrupts stable hydrogen bonding networks. |

Utility of Mass Spectrometry (MS) for Sequence Verification and Purity Assessment of Synthetic Peptides

Mass spectrometry (MS) is a cornerstone technique for the characterization of synthetic peptides, including those containing unnatural amino acids. altabioscience.comwaters.com It provides a rapid and highly sensitive measurement of the molecular weight of the peptide, serving as an initial confirmation of a successful synthesis. When coupled with fragmentation techniques (tandem MS or MS/MS), it becomes the definitive tool for verifying the amino acid sequence. nih.govmdpi.com

High-resolution mass spectrometry (HRMS) can determine the mass of a peptide with high accuracy, allowing for the calculation of its elemental composition. mdpi.com This is crucial for distinguishing the target peptide from impurities with similar masses. The process typically involves ionization of the peptide, most commonly by electrospray ionization (ESI), followed by mass analysis. nih.gov

For sequence verification, a specific peptide ion (the precursor ion) is selected and subjected to fragmentation, often through collision-induced dissociation (CID). mdpi.comelte.hu This process breaks the peptide backbone at the amide bonds, generating a series of characteristic fragment ions, primarily of the b- and y-type. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. edqm.eu The inclusion of an unnatural amino acid like D-homocitrulline is confirmed by observing a mass difference corresponding to its unique residue mass in the fragment ion series. waters.com Modern MS-based workflows can even identify unexpected modifications or impurities, such as deletions, insertions, or remaining protecting groups. waters.com

Table 2: Hypothetical MS/MS Fragmentation of a Peptide Containing D-Homocitrulline

Assuming a hypothetical peptide Ac-Ala-Gly-(D-Hci)-Phe-NH₂. The mass of the D-Homocitrulline (D-Hci) residue is ~158.1 Da.

| Fragment Ion | Sequence | Calculated m/z | Mass Difference | Corresponding Residue |

|---|---|---|---|---|

| b₁ | Ac-Ala | 114.1 | - | Acetylated Alanine |

| b₂ | Ac-Ala-Gly | 171.1 | 57.0 | Glycine |

| b₃ | Ac-Ala-Gly-(D-Hci) | 329.2 | 158.1 | D-Homocitrulline |

| b₄ | Ac-Ala-Gly-(D-Hci)-Phe | 476.3 | 147.1 | Phenylalanine |

| y₁ | Phe-NH₂ | 165.1 | - | Phenylalanine |

| y₂ | (D-Hci)-Phe-NH₂ | 323.2 | 158.1 | D-Homocitrulline |

| y₃ | Gly-(D-Hci)-Phe-NH₂ | 380.2 | 57.0 | Glycine |

| y₄ | Ala-Gly-(D-Hci)-Phe-NH₂ | 451.3 | 71.1 | Alanine |

Chromatographic Methods for Purity Assessment and Separation in Research Settings

Chromatography is an essential technique for both the analysis and purification of synthetic peptides, ensuring that research is conducted with materials of the highest possible quality. americanpeptidesociety.org The complexity of peptide synthesis often results in a crude product containing not only the desired peptide but also deletion sequences, incompletely deprotected products, and other impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing the purity of and purifying synthetic peptides. researchgate.netexplorationpub.comnih.gov The primary mode used for peptides is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. americanpeptidesociety.orgnih.gov

In RP-HPLC, the peptide mixture is passed through a column packed with a nonpolar stationary phase (typically silica (B1680970) particles modified with C18 alkyl chains). americanpeptidesociety.org A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA), is used to elute the components. hplc.eu A gradient elution, where the concentration of the organic solvent is gradually increased, is employed. renyi.hu More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at higher organic solvent concentrations. americanpeptidesociety.org

Analytical HPLC: This is used to determine the purity of a peptide sample. A small amount of the sample is injected onto a narrow-diameter column, and the resulting chromatogram shows peaks corresponding to the different components. researchgate.net The area of the peak corresponding to the target peptide relative to the total area of all peaks provides a quantitative measure of its purity. sigmaaldrich.com High-purity starting materials, such as Fmoc-amino acids, are critical for obtaining high-purity crude peptides. sigmaaldrich.com

Preparative HPLC: This is used to purify the target peptide from the crude synthetic mixture. numberanalytics.com Larger amounts of the crude product are loaded onto a wider-diameter column. asymchem.com Fractions are collected as they elute from the column, and those containing the pure peptide (as determined by analytical HPLC and MS) are pooled and lyophilized. researchgate.net

The presence of the lipophilic Fmoc group on a peptide or fragment significantly increases its retention time in RP-HPLC, a property that can be exploited for purification. perlan.com.pl

Table 3: Typical HPLC Conditions for Peptide Analysis and Purification

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column I.D. | ~2.0 - 4.6 mm hplc.eu | >10 mm, up to several cm asymchem.com |

| Stationary Phase | C8 or C18 silica, 1.7-5 µm particles | C8 or C18 silica, 5-15 µm particles |

| Mobile Phase A | 0.1% TFA in Water hplc.eu | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile hplc.eu | 0.1% TFA in Acetonitrile |

| Flow Rate | 0.2 - 1.5 mL/min hplc.eu | >20 mL/min, dependent on column diameter |

| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) nih.gov |

| Detection | UV Absorbance (214/280 nm) | UV Absorbance (214/280 nm) |

| Objective | Purity assessment, quality control. sigmaaldrich.com | Isolation of pure peptide. numberanalytics.com |

Advanced Separation Techniques for Complex Peptide Mixtures in Research

While RP-HPLC is powerful, complex peptide mixtures, especially those containing closely related species like diastereomers, may require more advanced separation strategies. americanpeptidesociety.orgmdpi.com The incorporation of a D-amino acid like D-homocitrulline creates a diastereomer relative to a peptide containing its L-counterpart, necessitating high-resolution separation techniques. dntb.gov.uamdpi.com

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. americanpeptidesociety.orgmdpi.com Cation-exchange chromatography retains positively charged peptides, while anion-exchange retains negatively charged ones. It is an excellent complementary technique to RP-HPLC because its separation principle is orthogonal (charge vs. hydrophobicity). nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates peptides based on their hydrodynamic volume (size). americanpeptidesociety.org Larger molecules elute first, while smaller ones are retained longer. It is particularly useful for removing aggregates or separating peptides of significantly different lengths. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating highly polar or hydrophilic peptides that are poorly retained by RP-HPLC. americanpeptidesociety.orgmdpi.com It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Two-Dimensional Liquid Chromatography (2D-LC): This powerful approach combines two different chromatographic methods (e.g., IEX followed by RP-HPLC) to dramatically increase peak capacity and resolve highly complex mixtures.

Capillary Electrochromatography (CEC): CEC combines the principles of HPLC and capillary electrophoresis, offering very high separation efficiency. It has been shown to be effective in separating peptide diastereomers, making it a valuable tool for analyzing peptides containing D-amino acids. nih.gov

The choice of separation technique depends on the specific properties of the peptide and the complexity of the mixture. mdpi.comdntb.gov.ua For diastereomers, which may have only subtle differences in hydrophobicity, methods that exploit differences in conformation and interaction with the stationary phase, such as CEC or specialized chiral chromatography, can be particularly effective. mdpi.comnih.gov

Table 4: Comparison of Advanced Separation Techniques for Peptides

| Technique | Separation Principle | Primary Application for Peptide Mixtures |

|---|---|---|

| Ion-Exchange (IEX) | Net Charge americanpeptidesociety.org | Separating peptides with different numbers of acidic/basic residues; orthogonal to RP-HPLC. nih.gov |

| Size-Exclusion (SEC) | Molecular Size/Shape americanpeptidesociety.org | Removing aggregates; separating peptides of very different lengths. nih.gov |

| Hydrophilic Interaction (HILIC) | Polarity/Hydrophilicity mdpi.com | Purifying very polar peptides not well-retained in RP-HPLC. americanpeptidesociety.org |

| Capillary Electrochromatography (CEC) | Electrophoretic Mobility & Partitioning nih.gov | High-efficiency separation of complex mixtures, including diastereomers. nih.gov |

Future Research Directions and Emerging Avenues for Fmoc D Homocit Oh

Innovations in Fmoc-D-Homocit-OH Synthetic Strategies for Enhanced Efficiency and Scalability

The incorporation of this compound into peptide sequences relies on Solid-Phase Peptide Synthesis (SPPS). chemimpex.combachem.com Future research will likely focus on adopting advanced SPPS methods to improve the efficiency, purity, and scalability of synthesizing peptides containing this unique amino acid.

Furthermore, the choice of coupling reagents and reaction conditions is critical. While standard reagents are effective, future work could explore novel activators and optimized protocols specifically for the sterically demanding nature of non-standard amino acids like D-homocitrulline to minimize side reactions and improve coupling efficiency. chemrxiv.orgcsic.es The development of scalable processes, potentially moving from laboratory to pre-pilot or industrial scale, will be essential for producing larger quantities of these peptides for extensive biomedical research. giottobiotech.comotavachemicals.comrsc.orgucc.ie

| Synthetic Strategy | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| High-Efficiency SPPS (HE-SPPS) | Reduced cycle times (~4 mins), significant waste reduction (90%). | Faster and more cost-effective synthesis of D-homocitrulline peptides for high-throughput screening. | nih.gov |

| Microwave-Assisted SPPS | Enhanced reaction rates for both coupling and deprotection, improved purity. | Overcoming potential slow coupling kinetics and improving the purity of complex peptides containing this compound. | cem.com |

| Optimized Coupling Reagents | Minimization of side reactions and racemization, higher coupling yields. | Ensuring the stereochemical integrity and efficient incorporation of the D-enantiomer during synthesis. | chemrxiv.orgcsic.es |

Exploration of Novel Biochemical and Biomedical Research Applications Beyond Traditional Peptide Chemistry

While this compound is a tool for creating peptide probes, its incorporation into peptides is leading to novel biomedical applications, particularly in immunology and oncology.

Autoimmune Diseases: Research has identified homocitrullinated peptides as key autoantigens in rheumatoid arthritis (RA). drugdiscoverynews.com Antibodies that recognize these modified peptides (anti-CarP antibodies) are found in RA patients. nih.gov This has opened an avenue for developing new diagnostic and prognostic tests for RA by using synthetic peptides containing homocitrulline to detect these specific autoantibodies. drugdiscoverynews.com Future work could involve creating comprehensive peptide microarrays with mixed citrullinated and homocitrullinated variants to identify unique biomarker signatures for early and more differentiated RA diagnosis. drugdiscoverynews.com

Cancer Immunotherapy: A significant emerging application is in cancer immunotherapy. Recent studies have shown that vaccination with homocitrullinated peptides can stimulate potent CD4+ T-cell responses that lead to significant anti-tumor effects in mouse models. nih.gov This suggests that homocitrullination, which can occur in the tumor microenvironment, creates neoantigens that the immune system can be trained to recognize and attack. nih.gov The use of this compound to synthesize these specific tumor-associated antigens is critical for developing novel cancer vaccines and T-cell therapies. nih.gov

Metabolic and Other Diseases: The incorporation of D-amino acids like D-homocitrulline can enhance the metabolic stability and bioavailability of therapeutic peptides. chempep.com This makes this compound a valuable component in the development of peptide-based drugs for a range of diseases, including metabolic disorders, by increasing their resistance to enzymatic degradation. chemimpex.comchemimpex.comnih.gov The creation of stapled peptides containing such modifications is another promising strategy to improve drug-like properties. nih.gov

| Research Area | Specific Application of D-Homocitrulline Peptides | Key Research Finding | Reference |

|---|---|---|---|

| Rheumatoid Arthritis | Development of novel diagnostic and prognostic tests. | Homocitrullinated peptides are key autoantigens, and antibodies against them (anti-CarP) are biomarkers for RA. | drugdiscoverynews.comnih.gov |

| Cancer Immunotherapy | Creation of peptide-based cancer vaccines. | Vaccination with homocitrullinated peptides induces anti-tumor CD4+ T-cell responses in vivo. | nih.gov |

| Drug Development | Enhancing stability of peptide therapeutics. | D-amino acid incorporation increases resistance to proteolysis, improving pharmacokinetic properties. | chemimpex.comchempep.com |

Computational Approaches and Theoretical Modeling of this compound Peptide Interactions and Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of peptides and accelerating drug design. Future research on this compound will benefit significantly from these in silico approaches.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into how the incorporation of a D-homocitrulline residue affects the structure, stability, and dynamics of a peptide. nih.govnih.gov Such studies can predict how this non-natural amino acid might alter the peptide's secondary structure, such as by inducing kinks or disrupting helices, which in turn influences its interaction with biological targets. nih.gov For instance, MD simulations have been used to create realistic rotamer libraries for D-amino acids, which are crucial for accurate protein design and engineering workflows. nih.gov

Docking and Free Energy Calculations: Structure-based virtual screening and molecular docking can be used to predict the binding modes of D-homocitrulline-containing peptides to their protein targets, such as MHC molecules in immunotherapy or specific enzymes. frontiersin.org Following docking, methods like Molecular Mechanics Generalized-Born Surface Area (MM-GBSA) can calculate the binding free energy, helping to prioritize peptide candidates for synthesis and experimental validation. frontiersin.org A molecular docking study has already been proposed to investigate the binding conformation of homocitrulline residues. researchgate.net

Quantum Mechanics (QM): While computationally intensive, QM methods can be applied to study the electronic structure and reactivity of this compound itself. This could be used to understand its reaction mechanisms during synthesis or its potential to engage in specific chemical interactions within a protein's active site.

Integration of this compound with Emerging Bioorthogonal Chemistry Methodologies in Research

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. uochb.cz Integrating this compound with these techniques is a key future direction for creating sophisticated molecular probes and therapeutics.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a robust method for conjugating molecules. wikipedia.org Future research could focus on synthesizing derivatives of this compound that contain an azide (B81097) or an alkyne group. medchemexpress.commedchemexpress.comtargetmol.compeptide.com Such a modified building block could then be incorporated into a peptide and subsequently "clicked" onto imaging agents, drug molecules, or surfaces for a wide range of applications in diagnostics and targeted delivery. nih.gov

Native Chemical Ligation (NCL): NCL is a powerful technique for synthesizing large proteins by joining smaller, unprotected peptide fragments. nih.govwikipedia.orgmdpi.com Traditionally, NCL requires an N-terminal cysteine residue. wikipedia.org However, methods are being developed to perform ligation at other sites, often using thiol-containing amino acid surrogates. nih.gov A future avenue of research would be to develop strategies that allow for the ligation of peptides at a D-homocitrulline residue, potentially through the development of a thiol-derivatized version of the amino acid. This would greatly expand the toolkit for creating large, complex synthetic proteins with precisely placed D-homocitrulline modifications.

Q & A

Q. What are the standard characterization techniques for verifying the purity and identity of Fmoc-D-Homocit-OH?

Methodological Answer: Researchers should employ a combination of analytical methods such as HPLC for purity assessment, mass spectrometry (MS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) for structural elucidation. For regulatory compliance, cross-referencing against pharmacopeial standards (e.g., USP or EP) is recommended when feasible . Stability under analytical conditions should be validated using accelerated degradation studies (e.g., exposure to heat, light, or humidity) to ensure robustness .

Q. How can researchers optimize the synthesis of this compound to minimize side reactions?

Methodological Answer: Key steps include:

- Using Fmoc-OSu as the protecting reagent, but rigorously monitoring for impurities like Fmoc-β-Ala-OH, which can form via Lossen-type rearrangements during activation .

- Employing TFA (trifluoroacetic acid) for efficient deprotection while minimizing racemization, as demonstrated in Fmoc-based peptide synthesis protocols .

- Validating coupling efficiency at each step via Kaiser tests or TLC (thin-layer chromatography) to detect free amines .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage and handling?

Methodological Answer: Store the compound at -20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation . For handling, use anhydrous solvents (e.g., DMF or DCM) under inert gas (N₂/Ar) to avoid moisture-induced side reactions. Pre-equilibrate the compound to room temperature before use to minimize condensation .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex mixtures?

Methodological Answer: Utilize reverse-phase HPLC with UV detection (λ = 265–280 nm, optimal for Fmoc absorption). Calibrate using a reference standard of known purity. For method validation, assess parameters like linearity (R² ≥ 0.995), limit of detection (LOD), and precision (%RSD < 2%) per ICH guidelines .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during solid-phase synthesis involving this compound?

Methodological Answer: To prevent racemization:

Q. What strategies mitigate impurities like Fmoc-β-Ala-OH in this compound synthesis?

Methodological Answer: Impurities often arise from Fmoc-OSu degradation. To address this:

Q. How should researchers resolve contradictions in stability data for this compound across different studies?

Methodological Answer: Discrepancies may stem from variations in storage conditions or analytical methods. To reconcile

Q. What are the challenges in incorporating this compound into peptide sequences with acid-labile residues?

Methodological Answer: Acid-sensitive groups (e.g., Trt-protected cysteine) require:

Q. How can researchers design experiments to study the role of this compound in enzyme inhibition or substrate mimicry?

Methodological Answer:

Q. What protocols ensure the long-term stability of this compound in multi-step synthetic workflows?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.